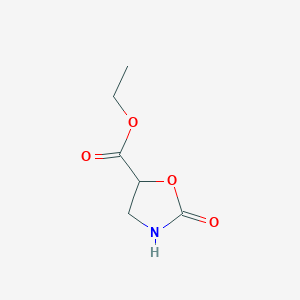
Ethyl 2-oxooxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxooxazolidine-5-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. It features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxooxazolidine-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . Another method includes the cyclization of amino alcohols with carbonyl compounds . These reactions typically require catalysts such as transition metals or acids to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various oxazolidinone and oxazolidine derivatives, which are valuable intermediates in pharmaceutical and chemical industries .
Scientific Research Applications
Ethyl 2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. This interaction disrupts normal cellular processes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with amino acid residues is crucial for its activity .
Comparison with Similar Compounds
Ethyl 2-oxooxazolidine-5-carboxylate can be compared with other similar compounds such as:
Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activities.
Thiazolidines: These compounds have a sulfur atom in place of oxygen, leading to distinct chemical properties and uses.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications .
Biological Activity
Ethyl 2-oxooxazolidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The molecular formula is C7H9NO3, and it exhibits properties typical of carboxylate esters.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit notable anticancer activity. For instance, compound 131 , a related derivative, has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells. The mechanism involves:
- Caspase Activation : Treatment with compound 131 resulted in increased caspase-3 activity, indicating the induction of apoptosis through the intrinsic pathway. The percentage of apoptotic cells increased significantly with higher concentrations (0.2% at 0 µM to 80% at 50 µM) .
- Bax and Bcl-2 Regulation : The compound upregulated pro-apoptotic protein Bax and downregulated anti-apoptotic protein Bcl-2, leading to enhanced cell death .
- Mitochondrial Membrane Potential (MMP) Disruption : There was a significant decrease in MMP in treated cells, correlating with increased reactive oxygen species (ROS) production .
Antimicrobial Activity
Ethyl 2-oxooxazolidine derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds may inhibit bacterial growth, although specific data on this compound is limited. The general mechanism involves disruption of bacterial cell wall synthesis or function.
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Neuroprotective | Inhibition of Na v1.8 channels |
Case Studies
-
Apoptosis Induction in Cancer Cells :
A study detailed the effects of compound 131 on HL-60 cells, demonstrating significant cytotoxicity and apoptosis induction through various assays (e.g., MTT assay, flow cytometry) . The findings suggest that ethyl 2-oxooxazolidine derivatives could serve as a basis for developing new anti-leukemic therapies. -
Inhibition of Voltage-Gated Sodium Channels :
Research has indicated that certain oxazolidine derivatives can inhibit Na v1.8 channels, which are implicated in pain signaling pathways. This suggests potential therapeutic applications for pain management .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h4H,2-3H2,1H3,(H,7,9) |
InChI Key |
VKMMOZUXTBCBAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















